molecular formula C8H5ClFN3 B13666405 6-Chloro-5-fluoroquinazolin-2-amine

6-Chloro-5-fluoroquinazolin-2-amine

Cat. No.: B13666405
M. Wt: 197.60 g/mol
InChI Key: CGCZTVQIWWMEKT-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-5-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-5-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the amidation and cyclization of 2-aminobenzoic acid derivatives. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazinones. These benzoxazinones can be treated with ammonia to produce quinazoline derivatives .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-6-chloro-5-fluoroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, leading to a decrease in intracellular cAMP levels. This inhibition can modulate various signaling pathways involved in inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-5-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, chloro, and fluoro groups allows for diverse chemical reactivity and potential for various biological activities, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C8H5ClFN3

Molecular Weight

197.60 g/mol

IUPAC Name

6-chloro-5-fluoroquinazolin-2-amine

InChI

InChI=1S/C8H5ClFN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13)

InChI Key

CGCZTVQIWWMEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Cl)F)N

Origin of Product

United States

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